3-メチル-2-ペンテン酸メチル

概要

説明

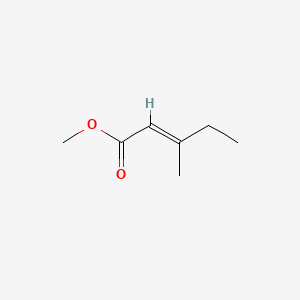

Methyl 3-methyl-2-pentenoate is an organic compound with the molecular formula C7H12O2. It is an ester derived from 3-methyl-2-pentenoic acid and methanol. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents . Methyl 3-methyl-2-pentenoate is a colorless liquid with a fruity odor and is used in various chemical applications.

科学的研究の応用

Methyl 3-methyl-2-pentenoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential use in drug development and as a flavoring agent in pharmaceuticals.

作用機序

Methyl 3-methyl-2-pentenoate, also known as methyl (E)-3-methylpent-2-enoate, is an organic compound with a fruity odor . It is commonly used as a flavor and fragrance agent . Here is a hypothetical discussion based on its chemical structure and common properties of similar compounds.

Target of Action

The primary targets of Methyl 3-methyl-2-pentenoate are likely to be olfactory receptors in the nose, given its use as a fragrance agent . These receptors detect the presence of the compound and send signals to the brain, which interprets these signals as a fruity smell.

準備方法

Synthetic Routes and Reaction Conditions: Methyl 3-methyl-2-pentenoate can be synthesized through the esterification of 3-methyl-2-pentenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In industrial settings, the production of methyl 3-methyl-2-pentenoate may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield.

Types of Reactions:

Oxidation: Methyl 3-methyl-2-pentenoate can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Substitution: The ester group can be substituted by nucleophiles in the presence of a base.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Sodium hydroxide or other strong bases.

Major Products Formed:

Oxidation: 3-methyl-2-pentenoic acid.

Reduction: 3-methyl-2-penten-1-ol.

Substitution: Various substituted esters depending on the nucleophile used.

類似化合物との比較

Methyl 2-pentenoate: Similar structure but lacks the methyl group at the 3-position.

Ethyl 3-methyl-2-pentenoate: Similar structure but with an ethyl group instead of a methyl group.

Methyl 3-methylbutanoate: Similar ester but with a saturated carbon chain.

Uniqueness: Methyl 3-methyl-2-pentenoate is unique due to the presence of the double bond in the 2-position and the methyl group in the 3-position. This structural feature imparts distinct chemical reactivity and physical properties compared to its analogs .

生物活性

Methyl 3-methyl-2-pentenoate is an organic compound classified as a methyl-branched fatty acid ester. This compound has gained attention for its biological activities, particularly in the context of its chemical properties, sensory characteristics, and potential applications in food science and pharmaceuticals. This article aims to provide a comprehensive overview of the biological activity of methyl 3-methyl-2-pentenoate, including relevant data tables, case studies, and research findings.

- Chemical Formula: C7H12O2

- Molecular Weight: 144.17 g/mol

- CAS Number: 5362896

- IUPAC Name: Methyl 3-methylpent-2-enoate

-

Structure:

Sensory Characteristics

Methyl 3-methyl-2-pentenoate is noted for its distinct sensory profile. It has been described as having an ethereal , strong green , and woody aroma . These sensory attributes make it a candidate for use in flavoring and fragrance applications.

Antioxidant Properties

Research indicates that methyl 3-methyl-2-pentenoate exhibits antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The compound's ability to scavenge free radicals has been documented in several studies, suggesting its potential as a natural preservative in food products .

Antimicrobial Activity

Preliminary studies have shown that methyl 3-methyl-2-pentenoate possesses antimicrobial properties against certain bacterial strains. In vitro tests indicated effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, highlighting its potential application in food preservation and safety .

Case Studies

-

Food Preservation:

A study evaluated the efficacy of methyl 3-methyl-2-pentenoate as a natural preservative in fruit juices. The results demonstrated a significant reduction in microbial load while maintaining the sensory quality of the juice over extended storage periods . -

Flavor Enhancement:

In another case study focusing on virgin olive oil, methyl 3-methyl-2-pentenoate was correlated with enhanced sensory attributes, contributing to the overall flavor profile. The study highlighted how this compound could be utilized to improve the quality of olive oil through its unique aroma characteristics .

Table: Summary of Biological Activities

特性

IUPAC Name |

methyl (E)-3-methylpent-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-6(2)5-7(8)9-3/h5H,4H2,1-3H3/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQFYMAWZYTVFZ-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C/C(=O)OC)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。